3,5-Dibromo-2-ethoxypyridine
Overview
Description
3,5-Dibromo-2-ethoxypyridine is an organic compound with the molecular formula C7H7Br2NO. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of two bromine atoms at the 3 and 5 positions and an ethoxy group at the 2 position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromo-2-ethoxypyridine can be synthesized through several methods. One common approach involves the bromination of 2-ethoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-ethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Reduction: Hydrogen gas and Pd/C catalyst in ethanol or methanol.
Major Products Formed
Substitution: Formation of 3,5-disubstituted-2-ethoxypyridines.
Coupling: Formation of biaryl or diaryl compounds.
Reduction: Formation of 2-ethoxypyridine.
Scientific Research Applications
3,5-Dibromo-2-ethoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-ethoxypyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromopyridine: Lacks the ethoxy group at the 2 position.
2-Ethoxypyridine: Lacks the bromine atoms at the 3 and 5 positions.
3,5-Dibromo-2-methoxypyridine: Contains a methoxy group instead of an ethoxy group at the 2 position.
Uniqueness
3,5-Dibromo-2-ethoxypyridine is unique due to the presence of both bromine atoms and the ethoxy group, which confer specific reactivity and properties. This combination allows for selective functionalization and the formation of diverse derivatives, making it a valuable compound in synthetic chemistry and research.
Properties
IUPAC Name |
3,5-dibromo-2-ethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWHLTABSSSGTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652057 | |
Record name | 3,5-Dibromo-2-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856852-69-2 | |
Record name | 3,5-Dibromo-2-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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